REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2[C:7]([N+:11]([O-])=O)=[N:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3]1=[O:14]>CO.[Ni]>[NH2:11][C:7]1[C:6]2[N:2]([CH3:1])[C:3](=[O:14])[NH:4][C:5]=2[CH:10]=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC2=C1C(=NC=C2)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
stirred under balloon pressure hydrogen for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction slurry was purged with hydrogen
|
Type
|
ADDITION
|
Details
|
To the reaction slurry was added 20 mL of methanol
|
Type
|
CUSTOM
|
Details
|
the reaction slurry was purged with hydrogen
|
Type
|
STIRRING
|
Details
|
stirred under balloon pressure hydrogen for 2 h.
|
Duration
|
2 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC=CC2=C1N(C(N2)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |